molecular formula C17H20F2N2O2 B6707285 N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxamide

N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxamide

Cat. No.: B6707285
M. Wt: 322.35 g/mol
InChI Key: OXHBNCDXEDAOGD-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a benzofuran moiety attached to a piperidine ring, which is further substituted with a difluoroethyl group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2/c18-16(19)11-21-7-5-12(6-8-21)17(22)20-10-14-9-13-3-1-2-4-15(13)23-14/h1-4,9,12,16H,5-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBNCDXEDAOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=CC=CC=C3O2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Attachment of the Benzofuran to Piperidine: The benzofuran moiety is then attached to the piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced through a halogen exchange reaction or by using difluoroethylating agents under controlled conditions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: Used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and benzofuran derivatives.

    Similar Compounds: N-(1-benzofuran-2-ylmethyl)piperidine-4-carboxamide, N-(1-benzofuran-2-ylmethyl)-1-ethylpiperidine-4-carboxamide, and N-(1-benzofuran-2-ylmethyl)-1-(2,2-difluoroethyl)piperidine-4-carboxylate.

Uniqueness

The presence of the difluoroethyl group in this compound may confer unique properties, such as increased metabolic stability, enhanced binding affinity, or altered pharmacokinetic profiles compared to similar compounds.

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